

# Sulfo-Cy5 Azide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Sulfo-Cy5 azide

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An in-depth examination of the hydrophilic, far-red fluorescent probe for advanced bioconjugation and cellular imaging.

**Sulfo-Cy5 azide** is a water-soluble, bright, far-red fluorescent dye that has become an indispensable tool for researchers in molecular biology, drug development, and diagnostics.<sup>[1]</sup> Its key features—high water solubility, intense fluorescence, and a reactive azide group—make it exceptionally well-suited for labeling a wide range of biomolecules through "click chemistry."<sup>[2][3]</sup> This guide provides a comprehensive overview of **Sulfo-Cy5 azide**, including its chemical and spectral properties, detailed experimental protocols for its use, and visualizations of the underlying chemical reactions and experimental workflows.

## Core Properties and Characteristics

The utility of **Sulfo-Cy5 azide** stems from its unique combination of a cyanine dye core and a chemically reactive azide handle. The cyanine 5 (Cy5) core provides the molecule with its potent fluorescent properties in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.<sup>[1]</sup> The addition of sulfonate groups renders the dye highly soluble in aqueous solutions, a critical feature for labeling sensitive biomolecules like proteins that may be denatured by the organic co-solvents

required for other dyes.[2] This hydrophilicity also minimizes non-specific binding and reduces fluorescence quenching that can occur from dye-dye interactions.[2][4]

The azide group is the key to its utility in bioconjugation, enabling it to readily participate in click chemistry reactions.[3] This allows for the stable and specific covalent labeling of biomolecules that have been modified to contain a complementary alkyne group.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo-Cy5 azide**, compiled from various sources. These values are essential for designing and executing experiments, as well as for data analysis.

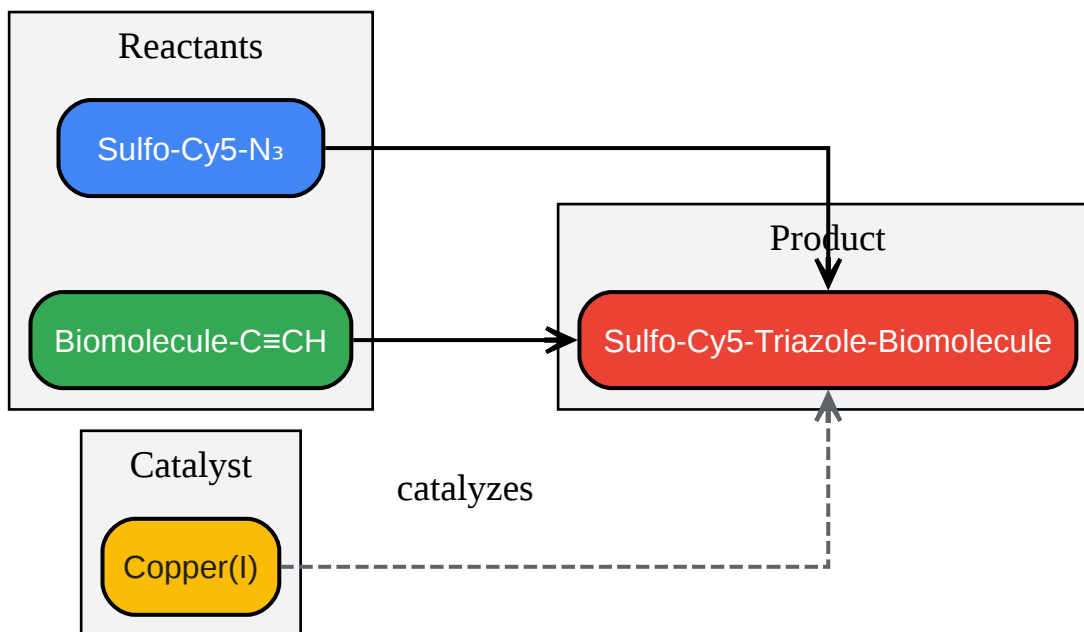
Property	Value	Source(s)
Molecular Formula	C <sub>37</sub> H <sub>48</sub> N <sub>6</sub> O <sub>10</sub> S <sub>3</sub>	[3][5]
Molecular Weight	833.01 g/mol	[5]
CAS Number	1782950-80-4	[3][5]
Excitation Maximum (λ <sub>abs</sub> )	646 - 648 nm	[1][6]
Emission Maximum (λ <sub>em</sub> )	662 - 671 nm	[1][6]
Molar Extinction Coefficient (ε)	250,000 - 271,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][6]
Fluorescence Quantum Yield	0.28	[6]
Solubility	Water, DMSO, DMF	[1][3]
Purity	≥ 90 - 95%	[3][7]

## Principles of "Click Chemistry" Labeling

**Sulfo-Cy5 azide** is primarily utilized in two types of click chemistry reactions for bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

**Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient and specific reaction involves the formation of a stable triazole linkage between the azide group of **Sulfo-**

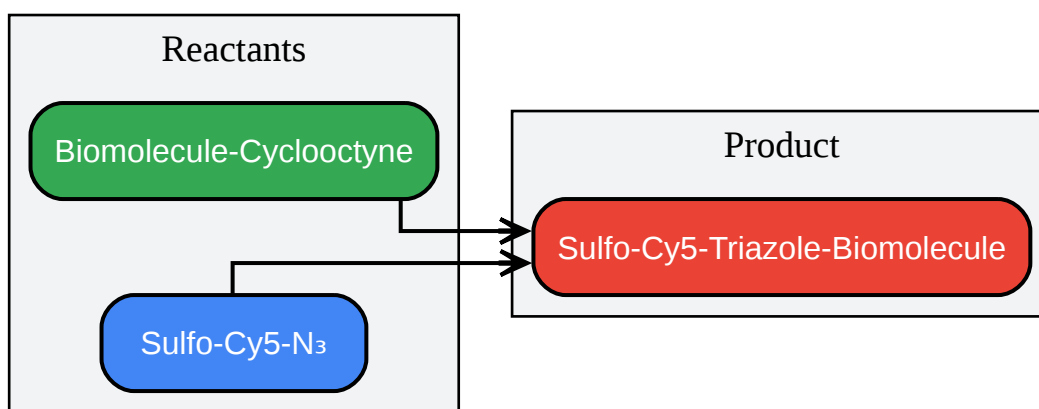
**Cy5 azide** and a terminal alkyne-modified biomolecule. The reaction is catalyzed by copper(I) ions.



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Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

**Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC offers a copper-free alternative.<sup>[1]</sup> This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of **Sulfo-Cy5 azide** to form a stable triazole linkage.<sup>[8]</sup>



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Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

## Experimental Protocols

The following are generalized protocols for the labeling of proteins and RNA with **Sulfo-Cy5 azide**. It is important to note that optimal conditions, such as dye-to-biomolecule ratios and reaction times, may need to be determined empirically for each specific application.

### Protein Labeling via CuAAC

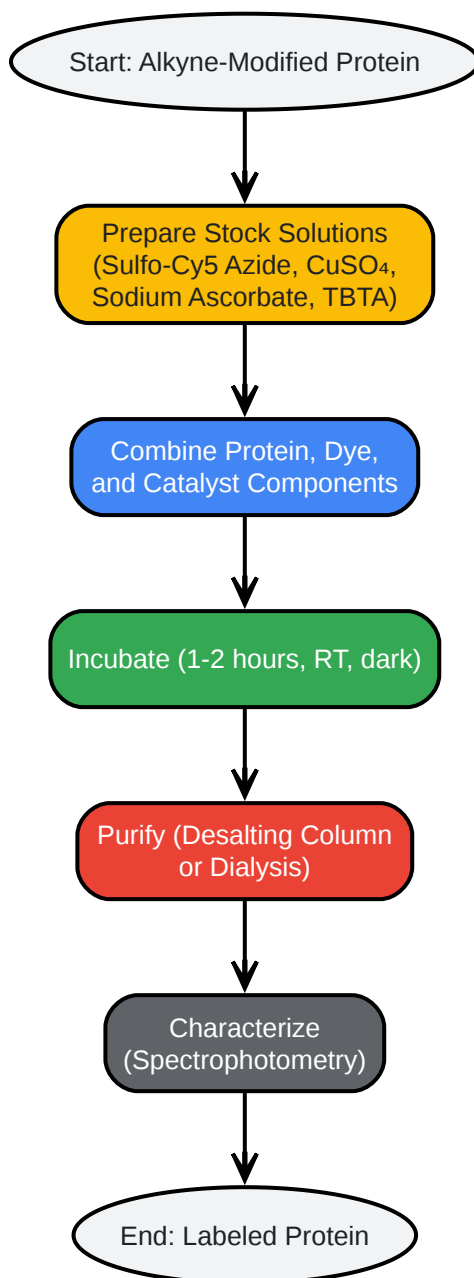
This protocol describes the labeling of a protein that has been metabolically, enzymatically, or chemically modified to contain a terminal alkyne.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **Sulfo-Cy5 azide**
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Reducing agent (e.g., sodium ascorbate, THPTA)
- Ligand (e.g., TBTA)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare Stock Solutions:
  - Dissolve **Sulfo-Cy5 azide** in water or a compatible buffer to a concentration of 1-10 mM.
  - Prepare a 100 mM stock solution of CuSO<sub>4</sub> in water.
  - Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
  - Prepare a 50 mM stock solution of TBTA in DMSO.
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified protein with **Sulfo-Cy5 azide**. A molar excess of the dye (e.g., 5-20 fold) is typically used.
  - Add the TBTA ligand to the reaction mixture.
  - Premix the CuSO<sub>4</sub> and sodium ascorbate solutions, then add this mixture to the reaction tube to initiate the click reaction. The final concentrations of the catalyst components are typically in the range of 1-2 mM for CuSO<sub>4</sub> and 5-10 mM for sodium ascorbate.
- Incubation:
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
  - Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
- Characterization:
  - Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).



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